N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-3-26-17-9-5-6-13-11-18(27-19(13)17)16-12-28-21(22-16)23-20(24)14-7-4-8-15(10-14)25-2/h4-12H,3H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQSOYAXXZMGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide involves several key steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Thiazole Ring Formation: The thiazole ring can be introduced via a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Final Coupling: The final step involves coupling the benzofuran-thiazole intermediate with 3-methoxybenzoyl chloride under basic conditions to yield the target compound.
Chemical Reactions Analysis
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide undergoes various chemical reactions:
Reduction: Reduction reactions can target the thiazole ring, converting it into a dihydrothiazole derivative.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide has shown significant promise in the realm of medicinal chemistry:
1. Antimicrobial Activity
- Research indicates that compounds with similar scaffolds exhibit substantial activity against various pathogens, including bacteria and fungi. In vitro studies have demonstrated its effectiveness in inhibiting microbial growth.
2. Anti-inflammatory Properties
- The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide-stimulated models. This suggests potential applications in treating inflammatory conditions like rheumatoid arthritis.
3. Anticancer Potential
- Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its interaction with specific molecular targets can lead to the inhibition of cancer cell proliferation.
Material Science Applications
The unique chemical properties of this compound make it a candidate for use in material science:
1. Development of New Materials
- The compound's structural features can be utilized in creating novel materials with enhanced properties, potentially applicable in electronics and nanotechnology.
Chemical Research Applications
In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules:
1. Synthetic Chemistry
- The synthesis of this compound typically involves multi-step organic reactions. Techniques such as microwave-assisted synthesis can enhance efficiency and yield.
Case Studies and Research Findings
| Study/Research | Findings | Implications |
|---|---|---|
| Antimicrobial Activity Study | Demonstrated significant activity against Staphylococcus aureus and E. coli | Potential for development into an antimicrobial agent |
| Anti-inflammatory Research | Inhibited TNF-α release in cell cultures | Could lead to new treatments for inflammatory diseases |
| Anticancer Mechanism Investigation | Induced apoptosis in breast cancer cell lines | May serve as a lead compound for anticancer drug development |
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects.
Receptor Modulation: It can bind to specific receptors on cancer cells, inducing apoptosis and inhibiting cell proliferation.
Pathway Interference: The compound may interfere with key signaling pathways in cells, disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs; †Calculated using atomic masses.
Substituent Effects on Bioactivity
- Benzamide Position : The 3-methoxy group (target compound) vs. 4-fluoro () or 4-ethoxy () substitutions influence electronic distribution and steric interactions, which could modulate target binding .
- Heterocyclic Core : Thiazole-containing analogs (e.g., ) show diverse activities, including plant growth modulation (129.23% efficacy in ) and neuroreceptor imaging (). The benzofuran-thiazole combination in the target compound may synergize aromatic π-π stacking and hydrogen-bonding interactions .
Research Findings and Implications
Agrochemical Potential: Thiazol-2-yl benzamides with electron-donating substituents (e.g., methoxy, ethoxy) exhibit growth modulation effects, as seen in (129.23% efficacy) .
Enzyme Inhibition : Urease inhibitors () and kinase modulators () with benzamide scaffolds highlight the versatility of this structural class .
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Molecular Characteristics:
- Molecular Weight: 421.49 g/mol
- CAS Number: 921797-58-2
The structure features a benzofuran moiety linked to a thiazole ring, which is known for enhancing biological activity through various mechanisms. The ethoxy group and methoxy substitution contribute to its chemical diversity, potentially influencing pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Key Findings:
- Cell Proliferation Assay: MTT assays demonstrated a dose-dependent inhibition of cell growth in A431 and A549 cell lines.
- Apoptosis Induction: Flow cytometry analyses confirmed increased apoptotic cells upon treatment with the compound.
- Cytokine Modulation: The compound effectively reduced levels of inflammatory cytokines IL-6 and TNF-α in macrophage models, indicating anti-inflammatory properties alongside anticancer effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses significant antibacterial properties against various pathogens, making it a potential candidate for developing new antimicrobial agents.
Research Highlights:
- Inhibition Zones: Agar diffusion methods showed clear zones of inhibition against Gram-positive and Gram-negative bacteria.
- Mechanism of Action: The compound likely disrupts bacterial cell membranes or inhibits essential enzymatic pathways involved in bacterial growth.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Signal Pathway Modulation: It has been shown to affect the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation.
- Receptor Interaction: Binding to specific receptors may alter gene expression profiles associated with tumor progression and inflammation .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
